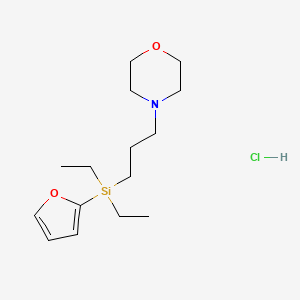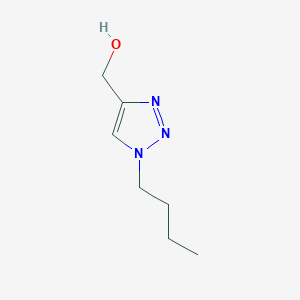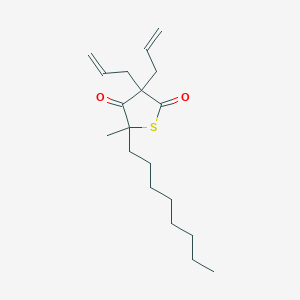
2-Pentanone, 3-bromo-4-hydroxy-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to the pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-bromo-4-hydroxy-4-methyl- can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-4-methyl-2-pentanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 3-bromo-4-hydroxy-4-methyl- may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction Reactions: The carbonyl group in the pentanone backbone can be reduced to form secondary alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pentanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include diketones or carboxylic acids, depending on the extent of oxidation.
Reduction Reactions: Products include secondary alcohols derived from the reduction of the carbonyl group.
科学的研究の応用
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, including solvents, coatings, and adhesives.
作用機序
The mechanism of action of 2-Pentanone, 3-bromo-4-hydroxy-4-methyl- involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. For example, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Similar in structure but lacks the bromine atom.
3-Bromo-2-pentanone: Similar in structure but lacks the hydroxyl and methyl groups.
4-Hydroxy-2-pentanone: Similar in structure but lacks the bromine and methyl groups.
Uniqueness
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89238-06-2 |
|---|---|
分子式 |
C6H11BrO2 |
分子量 |
195.05 g/mol |
IUPAC名 |
3-bromo-4-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11BrO2/c1-4(8)5(7)6(2,3)9/h5,9H,1-3H3 |
InChIキー |
FXYYRXMIQZRMEZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C)(C)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


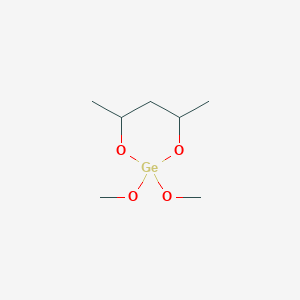
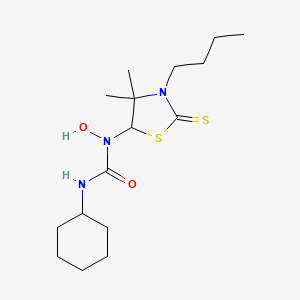
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
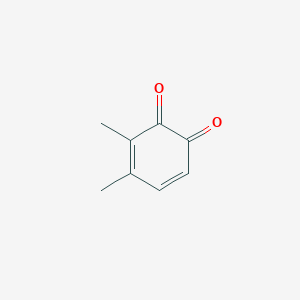

![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
